G0775 vs. Arylomycin: >500-Fold Enhancement in Antibacterial Potency Against ESKAPE Pathogens
G0775 demonstrates a dramatic, quantifiable improvement in potency compared to its natural product predecessor, arylomycin A-C16. In head-to-head testing, G0775 exhibits at least a 500-fold increase in antibacterial activity against key ESKAPE pathogens, including E. coli and K. pneumoniae . This enhancement is attributed to structural optimizations that improve target binding and outer membrane penetration [1].
| Evidence Dimension | Antibacterial activity (fold-change) |
|---|---|
| Target Compound Data | At least 500-fold more potent than arylomycin A-C16 against E. coli and K. pneumoniae |
| Comparator Or Baseline | Arylomycin A-C16 |
| Quantified Difference | >500-fold increase in potency |
| Conditions | MIC assays against ESKAPE pathogens E. coli and K. pneumoniae |
Why This Matters
This massive potency differential confirms that early-stage arylomycin analogs are not viable substitutes for G0775 in studies targeting clinically relevant Gram-negative pathogens.
- [1] Smith, P. A., et al. Optimized arylomycins are a new class of Gram-negative antibiotics. Nature. 2018; 561(7722): 189-194. View Source
